molecular formula C15H9F3O6 B6384926 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261942-26-0

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384926
CAS RN: 1261942-26-0
M. Wt: 342.22 g/mol
InChI Key: LLQWCWIOLFHJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DCTFMP) is a synthetic compound with a variety of uses in the scientific research field. It is a yellowish-white solid with a molecular weight of 324.29 g/mol, and has been used in various studies for its various biochemical and physiological effects. 5-DCTFMP is a highly soluble compound, and is often used as a model compound for various studies due to its relatively simple structure.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research studies, such as those related to enzyme kinetics, protein-ligand interactions, and other biochemical and physiological processes. It has also been used as a model compound for studying the effects of various drugs on the human body.

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to modulate the activity of certain proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of certain proteins, such as those involved in signal transduction pathways. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its relative simplicity. Its structure is relatively simple, and it can be easily synthesized using relatively simple methods. Furthermore, it is highly soluble in water, making it easy to work with in a variety of experiments. However, one limitation of using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research involving 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95%. These include further studies into its mechanism of action, as well as its potential applications in drug development and other fields. Additionally, further studies into its biochemical and physiological effects could reveal new avenues of research. Other potential future directions include exploring its potential as an inhibitor of other enzymes and proteins, as well as its potential as a therapeutic agent. Finally, further studies into its structure and synthesis could lead to the development of new, more efficient synthesis methods.

Synthesis Methods

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a variety of methods, but the most common method is the reaction of 3,5-dicarboxyphenol and trifluoromethoxyphenol in the presence of an acid catalyst. This reaction is typically carried out at temperatures of around 80°C for a period of several hours. The resulting product is then purified by recrystallization to obtain 95% pure 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol, 95%.

properties

IUPAC Name

5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O6/c16-15(17,18)24-12-5-8(4-11(19)6-12)7-1-9(13(20)21)3-10(2-7)14(22)23/h1-6,19H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQWCWIOLFHJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686743
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-26-0
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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